N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-3-22-16-8-7-14(11-17(16)23-4-2)18(21)20-12-15-13-24-19(25-15)9-5-6-10-19/h7-8,11,15H,3-6,9-10,12-13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAIYIINVBEMLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2COC3(O2)CCCC3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the 1,4-dioxaspiro[4.4]nonane ring system through a cyclization reaction. This can be achieved by reacting a suitable diol with a ketone in the presence of an acid catalyst. The resulting spiro compound is then subjected to further functionalization to introduce the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy groups on the benzene ring may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and physicochemical properties of the target compound with analogs from literature:
Key Observations:
- The target compound’s spirocyclic ether system distinguishes it from linear ethers or ester-based biolubricants (e.g., oleic acid triesters), which prioritize flexibility for low-temperature performance .
- Unlike etobenzanid , which uses chloro substituents for pesticidal activity, the target’s diethoxy groups may reduce electrophilic reactivity, suggesting divergent applications.
Physicochemical and Application Comparisons
- Lipophilicity: The diethoxy and spirocyclic groups in the target compound likely increase logP (octanol-water partition coefficient) compared to the dioxo-naphthalene benzamide , favoring membrane permeability in biological systems.
- Thermal Stability: Spirocyclic ethers, as seen in biolubricant basestocks , exhibit enhanced thermal stability over linear ethers. However, the amide group may introduce decomposition pathways at high temperatures.
- Bioactivity: While etobenzanid and diflufenican leverage halogenated aromatics for pesticidal activity, the target’s lack of halogens and presence of ethoxy groups may shift its bioactivity profile toward antifungal or anti-inflammatory applications.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-diethoxybenzamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H25N3O4
- Molecular Weight : 325.38 g/mol
- CAS Number : 899963-16-7
The compound features a spirocyclic structure that may contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes in the body. The spirocyclic core allows for unique conformational flexibility, enabling it to fit into various binding sites.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation markers in vitro.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro Antimicrobial Study | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Cancer Cell Line Study | Induced apoptosis in MCF-7 breast cancer cells with IC50 values indicating potent activity. |
| Anti-inflammatory Study | Reduced TNF-alpha levels in LPS-stimulated macrophages, suggesting anti-inflammatory potential. |
Research Findings
Recent research has highlighted the following key findings regarding the biological activity of this compound:
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics in animal models.
- Toxicity Profile : Initial toxicity assessments suggest a low risk at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
